molecular formula C23H17Cl2N3O5S B2722164 ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate CAS No. 851947-50-7

ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate

Cat. No.: B2722164
CAS No.: 851947-50-7
M. Wt: 518.37
InChI Key: VEPMEBUZEIPICV-UHFFFAOYSA-N
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Description

ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a complex organic compound that belongs to the class of thienopyridazines. This compound is characterized by its unique structure, which includes a thieno[3,4-d]pyridazine core, a phenyl group, and a 2,4-dichlorophenoxyacetyl moiety. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Scientific Research Applications

ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in the production of other chemical compounds.

Future Directions

The future directions for this compound could involve further exploration of its potential antitumor activity . Additionally, the synthesis of new series of compounds bearing both pyrazoles, 1,3,4-thiadiazoles and 2,4-dichlorophenoxy moieties with the objective of obtaining new biologically active compounds could be a potential area of research .

Preparation Methods

The synthesis of ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate typically involves multiple steps. The synthetic route generally starts with the preparation of the thieno[3,4-d]pyridazine core, followed by the introduction of the phenyl group and the 2,4-dichlorophenoxyacetyl moiety. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may involve optimization of these steps to ensure high yield and purity of the compound.

Chemical Reactions Analysis

ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include organic solvents, specific temperatures, and pH levels. The major products formed from these reactions depend on the type of reaction and the specific conditions applied.

Mechanism of Action

The mechanism of action of ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

ethyl 5-[2-(2,4-dichlorophenoxy)acetamido]-4-oxo-3-phenyl-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate can be compared with other similar compounds, such as:

    Thienopyridazine derivatives: These compounds share the same core structure but may have different substituents, leading to variations in their chemical and biological properties.

    Phenylthieno derivatives: These compounds have a similar phenylthieno structure but may differ in the functional groups attached to the core.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17Cl2N3O5S/c1-2-32-23(31)20-15-12-34-21(19(15)22(30)28(27-20)14-6-4-3-5-7-14)26-18(29)11-33-17-9-8-13(24)10-16(17)25/h3-10,12H,2,11H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEPMEBUZEIPICV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)COC3=C(C=C(C=C3)Cl)Cl)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

518.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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